Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
Overview
Description
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a chemical compound with the molecular formula C10H9F3O2S and a molecular weight of 250.24 g/mol . This compound is known for its unique structural features, which include a difluorophenyl group and a fluoroacetate moiety connected via a sulfanyl linkage. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate typically involves the reaction of 2,4-difluorothiophenol with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate involves its interaction with specific molecular targets. The compound’s sulfanyl and fluoroacetate groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate: Similar structure but with a propanoate moiety instead of fluoroacetate, leading to different reactivity and applications.
Fluconazole derivatives: Compounds like difluorophenethyl-triazoles, which share the difluorophenyl group but differ in their core structure and biological activity.
Thiazole derivatives: Compounds containing a thiazole ring, which exhibit diverse biological activities but differ in their chemical structure and properties.
The uniqueness of this compound lies in its combination of a difluorophenyl group with a fluoroacetate moiety, providing distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBWUNHCYWPSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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